CID 156592340, known scientifically as 3-(2-oxopropyl)-3H-quinoxalin-2-one, is a heterocyclic compound belonging to the quinoxaline family. This compound is characterized by its unique structure, which includes a quinoxaline core combined with an oxopropyl substituent. It has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers, with production primarily occurring in the United States. Its synthesis and characterization are well-documented in chemical databases and literature.
3-(2-oxopropyl)-3H-quinoxalin-2-one is classified as a quinoxaline derivative. Quinoxalines are bicyclic compounds containing two nitrogen atoms in the ring structure, which contribute to their diverse chemical properties and biological activities.
The synthesis of 3-(2-oxopropyl)-3H-quinoxalin-2-one can be achieved through several synthetic routes. A common method involves the cyclization of 2-nitroaniline with 1,3-diketones under acidic conditions.
The molecular formula for 3-(2-oxopropyl)-3H-quinoxalin-2-one is C11H10N2O2, with a molecular weight of 202.21 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C11H10N2O2 |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 3-(2-oxopropyl)-3H-quinoxalin-2-one |
| InChI | InChI=1S/C11H10N2O2/c1-7(14)6-10-11(15)13-9-5-3-2-4-8(9)12-10/h2-5,10H,6H2,1H3 |
| InChI Key | XAIUUWBOISXMCG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CC1C(=O)N=C2C=CC=CC2=N1 |
3-(2-oxopropyl)-3H-quinoxalin-2-one undergoes various chemical reactions, including:
The mechanism of action for 3-(2-oxopropyl)-3H-quinoxalin-2-one involves its interaction with specific molecular targets:
The compound exhibits typical characteristics associated with heterocyclic compounds, including solubility in organic solvents.
The presence of functional groups in its structure allows for diverse reactivity patterns, making it suitable for further chemical modifications.
3-(2-oxopropyl)-3H-quinoxalin-2-one has several applications in scientific research:
This compound's unique structure and properties make it a valuable subject for ongoing research across multiple scientific disciplines.
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1